6-Bromo-3-cyclopropyl-1H-indole
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Overview
Description
6-Bromo-3-cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a bromine atom and a cyclopropyl group to the indole structure can potentially enhance its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropyl-1H-indole typically involves the bromination of 3-cyclopropyl-1H-indole. One common method is the electrophilic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of this compound-2,3-dione.
Reduction: Formation of 3-cyclopropyl-1H-indole.
Substitution: Formation of 6-substituted-3-cyclopropyl-1H-indole derivatives.
Scientific Research Applications
6-Bromo-3-cyclopropyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group can enhance the compound’s binding affinity and selectivity . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the cyclopropyl group, which may reduce its biological activity.
3-Cyclopropylindole: Lacks the bromine atom, which may affect its chemical reactivity.
6-Chloro-3-cyclopropyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological activity
Uniqueness
6-Bromo-3-cyclopropyl-1H-indole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H10BrN/c12-8-3-4-9-10(7-1-2-7)6-13-11(9)5-8/h3-7,13H,1-2H2 |
InChI Key |
OZPBFELLDBURGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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